2-Pipecolinium, (4,4'-biphenylylenebis(2-oxoethylene))bis(1-methyl-, diiodide
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Overview
Description
2-Pipecolinium, (4,4’-biphenylylenebis(2-oxoethylene))bis(1-methyl-, diiodide) is a complex organic compound with the molecular formula C30H42I2N2O2. This compound is known for its unique structure, which includes a biphenyl core linked to two pipecolinium groups through oxoethylene bridges. The presence of iodine atoms in its structure adds to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pipecolinium, (4,4’-biphenylylenebis(2-oxoethylene))bis(1-methyl-, diiodide) typically involves the reaction of biphenyl derivatives with pipecolinium salts under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity of the final product, which is essential for its applications in various fields .
Chemical Reactions Analysis
Types of Reactions
2-Pipecolinium, (4,4’-biphenylylenebis(2-oxoethylene))bis(1-methyl-, diiodide) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium iodide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized biphenyl derivatives, while substitution reactions can produce halogenated or functionalized biphenyl compounds .
Scientific Research Applications
2-Pipecolinium, (4,4’-biphenylylenebis(2-oxoethylene))bis(1-methyl-, diiodide) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-Pipecolinium, (4,4’-biphenylylenebis(2-oxoethylene))bis(1-methyl-, diiodide) involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The pathways involved in its action may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
4-Pipecolinium, 1,1’-(4,4’-biphenylylenebis(2-oxoethylene))bis(1-methyl-, diiodide): Similar structure but with different substituents.
1,1’-(4,4’-Biphenylylenebis(2-Oxoethylene))Bis(1-Methyl-4-Pipecolinium Diiodide): Another closely related compound with similar properties.
Uniqueness
2-Pipecolinium, (4,4’-biphenylylenebis(2-oxoethylene))bis(1-methyl-, diiodide) is unique due to its specific structural arrangement and the presence of iodine atoms, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Properties
CAS No. |
23617-24-5 |
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Molecular Formula |
C30H42I2N2O2 |
Molecular Weight |
716.5 g/mol |
IUPAC Name |
1-[2-[4-[4-[2-[(1,2-dimethyl-3,6-dihydro-2H-pyridin-1-ium-1-yl)oxy]ethyl]phenyl]phenyl]ethoxy]-1,2-dimethyl-3,6-dihydro-2H-pyridin-1-ium;diiodide |
InChI |
InChI=1S/C30H42N2O2.2HI/c1-25-9-5-7-21-31(25,3)33-23-19-27-11-15-29(16-12-27)30-17-13-28(14-18-30)20-24-34-32(4)22-8-6-10-26(32)2;;/h5-8,11-18,25-26H,9-10,19-24H2,1-4H3;2*1H/q+2;;/p-2 |
InChI Key |
OBPSPSGWVRIREE-UHFFFAOYSA-L |
Canonical SMILES |
CC1CC=CC[N+]1(C)OCCC2=CC=C(C=C2)C3=CC=C(C=C3)CCO[N+]4(CC=CCC4C)C.[I-].[I-] |
Origin of Product |
United States |
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